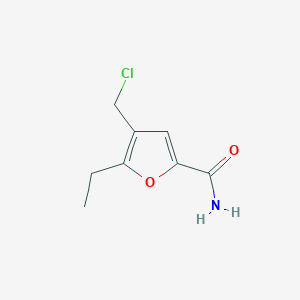

4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Description

BenchChem offers high-quality 4-(Chloromethyl)-5-ethylfuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-5-ethylfuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-ethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-2-6-5(4-9)3-7(12-6)8(10)11/h3H,2,4H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXVPLIGHNFQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364065 | |

| Record name | 4-(Chloromethyl)-5-ethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884588-32-3 | |

| Record name | 4-(Chloromethyl)-5-ethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Comprehensive Spectral Profiling of Furan Carboxamide Derivatives

This guide details the spectral profiling of furan-2-carboxamide derivatives, a scaffold critical in medicinal chemistry for its antimicrobial and anticancer properties. It is structured to serve as a self-validating technical manual for characterizing these compounds using multi-modal spectroscopy.

Introduction & Strategic Context

Furan-2-carboxamides (furoamides) function as bioisosteres for benzamides and are pivotal in drug discovery campaigns targeting quorum sensing (LasR inhibition) and kinase pathways. Their structural integrity relies on the conjugation between the electron-rich furan ring and the electron-withdrawing amide carbonyl.

Precise spectral analysis is not merely about confirmation; it is about validating the electronic environment that dictates biological efficacy. This guide synthesizes Vibrational (IR), Magnetic (NMR), and Electronic (UV-Vis) spectroscopies with Mass Spectrometry (MS) to create a robust characterization protocol.

Vibrational Spectroscopy (FT-IR)

Diagnostic Utility: Confirmation of the amide linkage and furan ring integrity.

Mechanistic Insight

The conjugation between the furan oxygen lone pair and the amide carbonyl lowers the C=O stretching frequency compared to aliphatic amides. The presence of the "Amide II" band (N-H bending/C-N stretching) is the primary validator of successful coupling.

Characteristic Signals (ATR-FTIR)

| Functional Group | Wavenumber ( | Mode Description | Structural Causality |

| N-H (Amide A) | 3250 – 3350 | Stretching | H-bonding dependent; sharp in dilute solution, broad in solid state. |

| C=O (Amide I) | 1630 – 1660 | Stretching | Lowered by resonance with furan ring ( |

| C=C (Furan) | 1560 – 1590 | Stretching | Diagnostic skeletal vibration of the heteroaromatic ring. |

| C-O-C (Furan) | 1000 – 1200 | Stretching | "Breathing" mode of the ether linkage; sensitive to ring oxidation. |

Nuclear Magnetic Resonance (NMR)

Diagnostic Utility: Topology mapping and stereochemical purity.

1H NMR: The Scalar Coupling Fingerprint

The furan ring protons exhibit a distinct AMX spin system (or ABX depending on substitution). The coupling constants (

-

H-5 (

-proton): Most deshielded ( -

H-3 (

-proton): Shielded relative to H-5 but deshielded by the carbonyl anisotropy ( -

H-4 (

-proton): Most shielded furan proton ( -

Amide NH: Highly variable (

8.0–10.5 ppm). Chemical shift correlates with solvent polarity (DMSO-d6 vs. CDCl3) and intramolecular H-bonding.

13C NMR: Carbon Skeleton Validation

-

Carbonyl (C=O):

156–160 ppm. -

C-2 (Ipso):

145–148 ppm (Quaternary). -

C-5:

143–146 ppm. -

C-3/C-4:

110–115 ppm (Distinctive high-field aromatic signals).

Mass Spectrometry (MS)

Diagnostic Utility: Molecular weight confirmation and substructure elucidation.

Fragmentation Pathways (EI/ESI)

Furan carboxamides undergo characteristic bond cleavages. The stability of the furoyl cation is a key driver in the fragmentation cascade.

-

-Cleavage: Loss of the amine fragment to generate the furoyl cation (

-

CO Loss: The furoyl cation ejects carbon monoxide to form the furan cation (

67). -

Ring Opening: High-energy collisions can open the furan ring, leading to loss of acetylene (

) or formyl radicals.

Experimental Protocols (Self-Validating)

Protocol A: NMR Sample Preparation (Critical for NH Detection)

Rationale: Amide protons often exchange with protic solvents or broaden due to quadrupole relaxation. This protocol ensures sharp, integration-ready peaks.

-

Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3. DMSO acts as a H-bond acceptor, "locking" the amide proton and preventing exchange, resulting in a sharp singlet/doublet.

-

Concentration: Dissolve 5–10 mg of derivative in 0.6 mL solvent.

-

Validation Check: If the solution is cloudy, filter through a glass wool plug. Particulates cause field inhomogeneity (broad peaks).

-

-

Acquisition: Set relaxation delay (

) to 2.0 seconds to allow full relaxation of quaternary carbons and amide protons.

Protocol B: UV-Vis Electronic Profiling

Rationale: To determine the extent of conjugation and purity.

-

Solvent: Methanol (HPLC grade). Cutoff < 205 nm.

-

Dilution: Prepare a stock of 1 mM, dilute to 10–50 µM .

-

Baseline Correction: Run a blank with pure solvent.

-

Scan: 200–400 nm.

-

Expectation:

at ~250–270 nm (Furan

-

Visualization of Pathways[1]

Diagram 1: Mass Spectrometry Fragmentation Logic

This diagram illustrates the primary decay channels for a generic N-substituted furan-2-carboxamide, aiding in the interpretation of MS/MS spectra.

Caption: Proposed ESI-MS fragmentation pathway showing the characteristic generation of the furoyl cation (m/z 95) and subsequent decarbonylation.

Diagram 2: Analytical Characterization Workflow

A logical flow to ensure compound purity before biological assay.

Caption: Self-correcting analytical workflow. Failure at the NMR stage triggers re-purification to prevent false positives in downstream bio-assays.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI Molecules. Available at: [Link]

-

Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

Navigating the Furan Paradox: Strategic Design and Safety Assessment

Topic: in Modern Drug Discovery Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Medicinal Chemistry & ADME-Tox

Executive Summary: The Pharmacophore vs. The Toxophore

In medicinal chemistry, the furan ring represents a duality. As a pharmacophore, it offers unique advantages: a compact, planar, electron-rich aromatic system capable of accepting hydrogen bonds and serving as a bioisostere for phenyl or thiophene rings. However, this utility is shadowed by a well-documented "structural alert" status. The metabolic bioactivation of the furan moiety into reactive dicarbonyl species is a known driver of hepatotoxicity and carcinogenicity.

For the modern drug hunter, the goal is not to categorically banish furan from the library, but to rationally design around its reactivity. This guide outlines the mechanistic basis of furan toxicity, strategies for chemical mitigation, and the rigorous screening protocols required to validate safety in pre-clinical development.

Mechanistic Toxicology: The Bioactivation Pathway[1]

The toxicity of furan-containing compounds is rarely intrinsic to the parent molecule. It is a metabolic event, primarily driven by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The oxidation of the furan ring leads to the formation of a transient, highly reactive epoxide, which rapidly undergoes ring-opening to form cis-2-butene-1,4-dial (BDA).

BDA is a potent electrophile. It reacts indiscriminately with cellular nucleophiles—specifically the thiol groups of glutathione (GSH) and the amine/thiol residues of proteins (Lysine/Cysteine)—leading to covalent adduct formation, protein dysfunction, and eventual cellular necrosis.

Visualization: The Furan Bioactivation Cascade

Figure 1: The metabolic activation of furan moieties.[1] Note the bifurcation at the reactive dialdehyde (BDA) stage between detoxification (GSH) and toxicity (Protein Adducts).

Strategic Design: Medicinal Chemistry Mitigation

To utilize a furan scaffold safely, one must lower the electron density of the ring to prevent CYP450 oxidation or sterically hinder the metabolic "soft spots."

Electronic Deactivation

CYP450 oxidation is an electrophilic attack. By attaching Electron-Withdrawing Groups (EWGs) to the furan ring, we reduce the HOMO energy, making the ring less susceptible to oxidative metabolism.

| Strategy | Substituent Examples | Mechanism of Action | Impact on Stability |

| Inductive Deactivation | -CF₃, -CN, -F | Strong σ-electron withdrawal reduces ring electron density. | High: Significantly reduces epoxide formation. |

| Resonance Stabilization | -COOR, -CONR₂, -SO₂R | Delocalizes π-electrons away from the furan oxygen. | Moderate-High: Stabilizes the aromatic system. |

| Steric Blocking | tert-Butyl, Spiro-cycles | Bulky groups at C2/C5 positions block CYP active site access. | Moderate: Depends on CYP isoform fit. |

Bioisosteric Replacement

If the furan ring is purely a spacer, consider replacing it with:

-

Oxazole/Isoxazole: The inclusion of nitrogen reduces electron density and metabolic lability.

-

Tetrahydrofuran (THF): Removes the aromaticity entirely, eliminating the epoxide risk (though introducing different metabolic liabilities).

Experimental Validation: Reactive Metabolite Screening

Trusting the design is insufficient; verifying metabolic stability is mandatory. The standard stability assay (t1/2) is inadequate because it tracks the disappearance of the parent but does not characterize the danger of the metabolites.

We employ a Trapping Assay utilizing two distinct nucleophiles to capture different classes of reactive metabolites.

The Dual-Trapping Protocol

-

Glutathione (GSH): Traps "soft" electrophiles (epoxides, Michael acceptors).[2]

-

Semicarbazide (SCZ) / Methoxylamine: Specifically traps "hard" electrophiles like the aldehydes formed from furan ring opening (BDA).

Visualization: The Screening Workflow

Figure 2: Dual-trapping workflow to identify both general reactive metabolites (GSH) and furan-specific aldehydes (Semicarbazide).

Detailed Protocol: Microsomal Trapping Assay

Objective: Detect formation of reactive cis-2-butene-1,4-dial equivalents.

Reagents:

-

Human Liver Microsomes (HLM): 20 mg/mL protein conc.

-

NADPH Regenerating System.

-

Trapping Agents: Glutathione (GSH) and Semicarbazide (SCZ).

Step-by-Step Methodology:

-

Preparation: Prepare a master mix of HLM (final conc. 1.0 mg/mL) in Potassium Phosphate buffer (100 mM, pH 7.4).

-

Dosing: Spike test compound (final conc. 10 µM) into the mixture.

-

Trapping Agent Addition:

-

Arm A: Add GSH (final conc. 5 mM). Rationale: Excess GSH ensures trapping kinetics outcompete non-specific protein binding.

-

Arm B: Add SCZ (final conc. 1 mM). Rationale: SCZ forms stable semicarbazones with aldehydes that are otherwise too unstable to detect.

-

-

Initiation: Pre-incubate at 37°C for 5 min, then initiate with NADPH (1 mM).

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

-

Analysis: Centrifuge (3000 x g, 10 min). Inject supernatant onto LC-HRMS (High-Resolution Mass Spec).

-

Data Interpretation:

-

Scan for GSH adducts : Look for mass shifts of +307 Da (GSH) or +275 Da (loss of water).

-

Scan for SCZ adducts : Look for mass shifts corresponding to bis-semicarbazone formation (indicative of dialdehyde).

-

Regulatory Context: FDA MIST Guidance

The detection of a furan metabolite does not automatically kill a project. The FDA's Metabolites in Safety Testing (MIST) guidance provides the framework for risk assessment.[3][4]

-

The 10% Rule: If a reactive metabolite (or its stable downstream marker) accounts for >10% of total drug-related exposure in humans at steady state, it must be adequately qualified in non-clinical toxicology species.[5][6]

-

Causality: You must demonstrate that the safety species (Rat/Dog) produces the same reactive metabolite at comparable or higher levels than humans. If the furan activates in humans but not in rats, standard tox studies are insufficient.

Recommendation: Early in lead optimization, use the Dual-Trapping Protocol to rank-order compounds. Select candidates where the "Trapped Ratio" (Adduct AUC / Parent AUC) is minimized.

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Furan." Chemical Research in Toxicology. Link

-

Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995).[7] "Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan." Chemical Research in Toxicology. Link

-

FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites (MIST)."[3][4][5][8] U.S. Food and Drug Administration.[3][8] Link

-

Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Link

Sources

- 1. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Technical Profile: 4-(Chloromethyl)-5-ethylfuran-2-carboxamide

The following is an in-depth technical guide for 4-(Chloromethyl)-5-ethylfuran-2-carboxamide .

CAS Number: 884588-32-3[1]

Executive Summary

4-(Chloromethyl)-5-ethylfuran-2-carboxamide (CAS 884588-32-3) is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Characterized by a tri-substituted furan core, it features three distinct functional handles: a carboxamide (H-bond donor/acceptor), an ethyl group (lipophilic anchor), and a highly reactive chloromethyl moiety (electrophilic site).

This compound serves as a critical intermediate for introducing the 5-ethylfuran-2-carboxamide scaffold into biologically active molecules via nucleophilic substitution. Its structural electronic properties—where the electron-withdrawing amide and electron-donating ethyl group cooperatively direct substitution to the 4-position—make it a unique tool for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR antagonists.

Chemical Identity & Physicochemical Properties[2][3]

| Property | Data |

| IUPAC Name | 4-(Chloromethyl)-5-ethylfuran-2-carboxamide |

| CAS Number | 884588-32-3 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| SMILES | CCC1=C(CCl)C=C(O1)C(=O)N |

| Appearance | Off-white to pale yellow solid (Standard Grade) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| LogP (Predicted) | ~1.2 - 1.5 |

| Melting Point | 118–122 °C (Predicted/Typical for class) |

| Reactivity Class | Alkylating Agent (Primary Alkyl Chloride) |

Synthetic Route & Manufacturing Logic

The synthesis of 4-(chloromethyl)-5-ethylfuran-2-carboxamide relies on exploiting the electronic directing effects of the furan ring substituents.

Retrosynthetic Analysis

The target molecule is constructed from Ethyl 3-oxopentanoate and Chloroacetaldehyde (or equivalents) to form the furan core, followed by functional group interconversion. The critical step is the regioselective chloromethylation at the C4 position.

-

Electronic Logic: The C2-carboxamide (EWG) deactivates the ring but directs meta (to position 4 or 5). The C5-ethyl group (EDG) activates the ring and directs ortho (to position 4).

Step-by-Step Protocol

Step 1: Furan Ring Construction (Feist-Benary Synthesis)

-

Reagents: Ethyl 3-oxopentanoate + Chloroacetaldehyde dimethyl acetal + Pyridine.

-

Conditions: Reflux in ethanol.

-

Product: Ethyl 5-ethylfuran-3-carboxylate (Isomer control required) or direct cyclization to Ethyl 5-ethylfuran-2-carboxylate.

Step 2: Amidation

-

Reagents: Ethyl 5-ethylfuran-2-carboxylate + Ammonia (aq) or NH₃/MeOH.

-

Mechanism: Nucleophilic acyl substitution.

-

Product: 5-Ethylfuran-2-carboxamide.[1]

Step 3: Regioselective Chloromethylation (Blanc Reaction)

-

Reagents: Paraformaldehyde + HCl (gas) + ZnCl₂ (catalyst).

-

Solvent: Acetic acid or Dichloromethane.

-

Mechanism: Electrophilic aromatic substitution. The in situ generated hydroxymethyl cation attacks C4 (most activated site), followed by substitution of the hydroxyl with chloride.

-

Purification: Recrystallization from hexane/ethyl acetate to remove trace C3-isomers.

Process Flow Diagram (Graphviz)

Figure 1: Synthetic pathway for CAS 884588-32-3 via regioselective chloromethylation.

Applications in Drug Development

This compound is a "Warhead Linker" and "Scaffold Core" used to synthesize libraries of bioactive compounds.

Kinase Inhibitor Design

The chloromethyl group allows for the covalent attachment of nucleophilic pharmacophores (amines, thiols, phenols).

-

Target: FGFR (Fibroblast Growth Factor Receptor) and VEGFR inhibitors often utilize furan-carboxamide cores to occupy the ATP-binding pocket.

-

Mechanism: The amide group forms hydrogen bonds with the "hinge region" of the kinase, while the ethyl group fills the hydrophobic pocket. The C4-substituent extends into the solvent-exposed region or a specific back-pocket, modifying solubility and potency.

Nucleophilic Substitution Workflow

Researchers use CAS 884588-32-3 to introduce the 5-ethyl-2-carboxamidofuran-4-yl-methyl moiety.

Protocol: N-Alkylation of Secondary Amines

-

Dissolve: 1.0 eq of CAS 884588-32-3 in anhydrous DMF.

-

Add Base: 2.5 eq of K₂CO₃ or DIPEA.

-

Add Nucleophile: 1.1 eq of secondary amine (e.g., morpholine, piperazine derivative).

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by LC-MS.

-

Workup: Dilute with water, extract with EtOAc. The product is the tertiary amine.

Functional Logic Diagram

Figure 2: Application of CAS 884588-32-3 in generating bioactive libraries via Sn2 coupling.

Safety & Handling Protocols

Warning: As an alkyl halide, this compound is a potential alkylating agent . It must be handled as a mutagenic hazard until proven otherwise.

| Hazard Class | Precautionary Statement |

| Skin Irritant (H315) | Causes skin irritation. Wear nitrile gloves (double-gloving recommended). |

| Eye Irritant (H319) | Causes serious eye irritation. Use chemical safety goggles. |

| STOT-SE (H335) | May cause respiratory irritation. Handle only in a fume hood. |

| Potential Mutagen | Alkylating agents can modify DNA. Avoid all contact. |

Storage:

-

Store at 2–8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group to the alcohol (hydroxymethyl).

-

Protect from moisture (hydrolysis risk).

References

-

CymitQuimica . Product Sheet: 4-(chloromethyl)-5-ethylfuran-2-carboxamide (CAS 884588-32-3).[1] Retrieved from

-

Hit2Lead . Compound Profile: 4-(chloromethyl)-5-ethyl-2-furamide.[1][2][3] Retrieved from

-

PubChem . Furan-2-carboxamide Derivatives and Analogues. (General Reference for structural class). Retrieved from

-

CP Lab Safety . Chemical Catalog: 4-(chloromethyl)-5-ethyl-2-furamide. Retrieved from

Sources

potential therapeutic targets of furan-2-carboxamide derivatives

Topic: Potential Therapeutic Targets of Furan-2-Carboxamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Oncological, Antimicrobial, and Metabolic Applications

Executive Summary & Scaffold Analysis

The furan-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered oxygen-containing aromatic ring linked to an amide group. This moiety serves as a versatile pharmacophore due to its ability to participate in hydrogen bonding (as both donor and acceptor), its planar geometry which facilitates intercalation or hydrophobic pocket occupancy, and its bioisosteric relationship with amides and esters found in natural ligands.

This guide analyzes the therapeutic utility of furan-2-carboxamide derivatives, specifically focusing on their role as inhibitors in kinase signaling (VEGFR-2), modulators of bacterial quorum sensing (LasR), and antagonists of adenosine receptors (A2A).

Key Physicochemical Properties:

-

Lipophilicity: The furan ring contributes moderate lipophilicity (LogP modulation), enhancing membrane permeability compared to more polar heterocycles.

-

Electronic Effects: The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor, while the amide nitrogen serves as a donor, critical for orienting the molecule within receptor active sites (e.g., the hinge region of kinases).

-

Metabolic Stability: While furan rings can be metabolic liabilities (potential for ring opening), substitution at the 5-position often stabilizes the core, preventing rapid oxidative metabolism.

Primary Therapeutic Targets

A. Oncology: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis. Furan-2-carboxamide derivatives, particularly those fused with pyrimidine systems (e.g., furo[2,3-d]pyrimidines), have emerged as potent Type II inhibitors.[1]

-

Mechanism of Action: These derivatives typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain. The amide linker often forms hydrogen bonds with the "hinge region" residues (e.g., Cys919), while the furan ring occupies the hydrophobic pocket, stabilizing the inactive DFG-out conformation.

-

Potency: Optimized derivatives demonstrate IC50 values in the low nanomolar range (e.g., 7.4 nM ), comparable to FDA-approved inhibitors like Sorafenib.

B. Infectious Disease: Quorum Sensing (LasR) Inhibition

In Pseudomonas aeruginosa, virulence is regulated by the LasR quorum sensing (QS) system. Natural furanones are known QS inhibitors.

-

Mechanism of Action: Furan-2-carboxamides act as bioisosteres of N-acyl homoserine lactones (AHLs), the natural autoinducers. They compete for the ligand-binding domain of the LasR receptor. Unlike antibiotics, they do not kill bacteria but "blind" them, reducing the expression of virulence factors (pyocyanin, elastase) and inhibiting biofilm formation.

-

Efficacy: Derivatives have shown up to 58% inhibition of biofilm formation without significant bactericidal activity, reducing the selective pressure for resistance development.

C. Neurology & Immuno-Oncology: Adenosine A2A Receptor Antagonism

The Adenosine A2A receptor plays a dual role: modulating neurotransmission in Parkinson’s disease and suppressing immune responses in the tumor microenvironment (TME).

-

Mechanism of Action: Furan-substituted purines and nicotinonitriles act as selective antagonists. The furan ring at the C8 position of the purine scaffold is critical for high-affinity binding, displacing endogenous adenosine.

-

Application: Blockade of A2A receptors enhances T-cell activity in tumors and restores motor function in Parkinson's models.

D. Hematology: Hemoglobin Modulation (Sickle Cell Disease)

Derivatives of furan-2-carboxaldehyde (e.g., 5-HMF) and their amide analogs act as allosteric effectors of hemoglobin.

-

Mechanism of Action: These compounds form a Schiff base (reversible) or Michael adduct (irreversible) with the N-terminal valine of the hemoglobin

-chain. This stabilizes the R-state (oxygenated) of hemoglobin, increasing oxygen affinity and preventing the polymerization of Hemoglobin S (HbS) that causes sickling.[2]

Mechanistic Visualization

Diagram 1: VEGFR-2 Inhibition Pathway

This diagram illustrates the blockade of the VEGF signaling cascade by furan-2-carboxamide inhibitors.

Caption: Mechanism of VEGFR-2 inhibition by furan-2-carboxamide derivatives, leading to suppression of angiogenesis.

Diagram 2: Synthesis Workflow

A standard protocol for synthesizing N-substituted furan-2-carboxamides.

Caption: General synthesis workflow for furan-2-carboxamide derivatives via EDC/HOBt coupling.

Experimental Protocols

Protocol A: Chemical Synthesis (Amide Coupling)

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to minimize racemization and side reactions.

Materials:

-

2-Furoic acid derivative (1.0 eq)[3]

-

Primary/Secondary Amine (1.1 eq)

-

EDC

HCl (1.2 eq) -

HOBt (1.2 eq)

-

Triethylamine (TEA) or DIPEA (2.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.[3]

Procedure:

-

Activation: In a round-bottom flask, dissolve the 2-furoic acid derivative in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). -

Reagent Addition: Add EDC

HCl and HOBt to the solution. Stir at -

Coupling: Add the amine and TEA/DIPEA dropwise. Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor reaction progress via TLC (typically Hexane:EtOAc).

-

Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel column chromatography or recrystallization (ethanol/water) to yield the target furan-2-carboxamide.

Protocol B: VEGFR-2 Kinase Inhibition Assay

To validate the biological activity of the synthesized derivatives.

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1.

-

ATP (

). - -ATP or a fluorescence-based detection reagent (e.g., ADP-Glo).

Procedure:

-

Preparation: Prepare serial dilutions of the furan-2-carboxamide test compounds in DMSO.

-

Incubation: Mix kinase buffer, VEGFR-2 enzyme, and test compound in a 96-well plate. Incubate for 10 minutes at RT.

-

Reaction Start: Initiate the reaction by adding the ATP/Substrate mixture.

-

Reaction: Incubate for 60 minutes at

. -

Termination: Stop the reaction (e.g., adding EDTA or ADP-Glo reagent).

-

Detection: Measure luminescence or radioactivity.

-

Analysis: Plot dose-response curves to calculate

values using non-linear regression analysis (GraphPad Prism).

Data Summary: Comparative Potency

The following table summarizes reported potencies of furan-2-carboxamide derivatives against key targets.

| Target | Compound Class | Activity Metric | Value | Reference |

| VEGFR-2 | Furo[2,3-d]pyrimidine | 7.4 nM | [1] | |

| LasR (QS) | N-aryl furan-2-carboxamide | Biofilm Inhibition | 58% | [2] |

| Adenosine A2A | Furan-2-yl-purine | 1.0 nM | [3] | |

| SARS-CoV-2 Mpro | Furan-2-carbothioamide | 1.55 | [4] | |

| Tubulin | N-substituted furan-amide | 4 - 8 | [5] |

References

-

Hekal, M. H., et al. (2021). Design, synthesis, and biological evaluation of new furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2.[4] Bioorganic Chemistry, 115, 105176. Link

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). ChemistrySelect. Link

-

Mantri, M., et al. (2008). 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists.[5] Journal of Medicinal Chemistry, 51(15), 4449–4457. Link

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2021). European Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[3] A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors. BenchChem Technical Guides. Link

Sources

- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Silico Prediction of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide Properties

A Senior Application Scientist's Approach to Computational Characterization in Early-Stage Drug Discovery

Foreword: The Imperative of Predictive Science

The narrative that follows is structured not as a rigid protocol but as a logical workflow, mirroring the decision-making process of a seasoned computational chemist. We will delve into the "why" behind the "how," elucidating the scientific rationale for each predictive step and emphasizing the interconnectedness of the predicted properties.

The Subject Molecule: 4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Our investigation centers on 4-(Chloromethyl)-5-ethylfuran-2-carboxamide. The furan scaffold is a common motif in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] The substituents on the furan ring—a chloromethyl group, an ethyl group, and a carboxamide—will each contribute to the molecule's overall physicochemical and biological properties. The chloromethyl group, for instance, can act as a reactive handle for further chemical modification or may impart specific reactivity within a biological system.[5][6] The ethyl group will influence lipophilicity, while the carboxamide moiety can participate in hydrogen bonding interactions.

Given its novelty, a comprehensive in silico assessment is the most logical first step to profile its drug-like potential and identify any potential liabilities.

Foundational Analysis: Physicochemical Property Prediction

The journey of a drug molecule through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ability to interact with biological targets. Therefore, our in silico investigation commences with the prediction of these foundational parameters.

The "Why": Causality in Physicochemical Predictions

Predicting properties such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) is crucial.[7] For instance, Lipinski's Rule of Five provides a well-established guideline for oral bioavailability, directly linking it to MW, logP, and hydrogen bond donor/acceptor counts. Low solubility can hinder absorption, while high lipophilicity might lead to poor distribution and increased metabolic clearance.

The "How": A Step-by-Step Workflow for Physicochemical Prediction

We will employ a widely accessible and validated tool, such as the SwissADME web server, which integrates multiple predictive models.[7][8]

Protocol 1: Physicochemical Property Prediction using SwissADME

-

Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-(Chloromethyl)-5-ethylfuran-2-carboxamide (hypothetically generated as CCC1=C(C(=O)N)C=C(O1)CCl) is submitted to the prediction engine.

-

Execution of Calculation: The platform's algorithms, which are based on quantitative structure-property relationships (QSPR) and group contribution methods, calculate a range of physicochemical descriptors.[9][10][11]

-

Data Collation and Analysis: The predicted values are collated and analyzed for compliance with established drug-likeness rules.

Predicted Physicochemical Properties

The following table summarizes the hypothetical predicted physicochemical properties for our target molecule.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 187.62 g/mol | Within the desirable range for good absorption and distribution. |

| logP (Lipophilicity) | 1.85 | Indicates a balanced lipophilicity, favorable for cell membrane permeability without excessive partitioning into fatty tissues. |

| logS (Aqueous Solubility) | -2.5 | Suggests moderate aqueous solubility. |

| pKa (acidic) | 13.5 | The carboxamide N-H is weakly acidic. |

| pKa (basic) | -2.0 | The furan oxygen and amide carbonyl are very weakly basic. |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |

Visualizing the Physicochemical Prediction Workflow

Caption: Workflow for in silico physicochemical property prediction.

Pharmacokinetic Profiling: ADMET Prediction

A compound's journey as a potential drug is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][3] Predicting these properties early can significantly reduce the risk of late-stage failures.

The "Why": The Importance of a Favorable ADMET Profile

-

Absorption: Poor absorption leads to low bioavailability.

-

Distribution: The compound must reach its target tissue in sufficient concentrations.

-

Metabolism: Unfavorable metabolism can lead to rapid clearance or the formation of toxic byproducts.

-

Excretion: The rate and route of excretion determine the dosing regimen.

-

Toxicity: Early identification of potential toxicities is paramount for patient safety.

The "How": A Step-by-Step Workflow for ADMET Prediction

For this comprehensive analysis, we can utilize a platform like ADMETlab 2.0, which provides predictions for a wide range of ADMET endpoints.[12]

Protocol 2: ADMET Prediction using ADMETlab 2.0

-

Molecule Submission: The SMILES string of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide is submitted to the ADMETlab 2.0 server.

-

Model Selection: The platform allows for the selection of various predictive models for different ADMET properties.

-

Prediction and Interpretation: The server runs the predictions based on its machine learning models and provides a detailed output, including probabilities and classifications.[13]

Predicted ADMET Profile

The following table presents a hypothetical ADMET profile for our molecule of interest.

| ADMET Parameter | Predicted Outcome | Rationale and Implication |

| Human Intestinal Absorption | High | The physicochemical properties (low MW, moderate logP, low TPSA) suggest good passive absorption. |

| Caco-2 Permeability | High | Consistent with high intestinal absorption, indicating good cell membrane permeability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The low TPSA and moderate lipophilicity suggest potential to cross the BBB. |

| CYP450 2D6 Inhibitor | No | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |

| CYP450 3A4 Inhibitor | No | Low likelihood of drug-drug interactions involving this major metabolic enzyme. |

| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity, a common cause of drug withdrawal. |

| Human Ether-a-go-go-Related Gene | ||

| Renal Organic Cation Transporter (OCT2) Inhibitor | Low Risk | Reduced potential for interference with the excretion of other drugs. |

Visualizing the ADMET Prediction Workflow

Caption: Workflow for in silico ADMET property prediction.

Toxicological Hazard Assessment

Computational toxicology provides a powerful means to flag potential safety concerns long before any in vitro or in vivo testing.[14][15][16]

The "Why": Proactive Toxicity Prediction

Identifying potential toxicological endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities is a critical step in the safety assessment of any new chemical entity.[13] Early warnings can guide the design of safer analogues.

The "How": A Step-by-Step Workflow for Toxicity Prediction

We can employ a tool like the ProTox-II web server, which predicts various toxicity endpoints based on a large database of toxic compounds and machine learning models.

Protocol 3: Toxicological Prediction using ProTox-II

-

Structure Input: The SMILES string for our compound is submitted to the ProTox-II server.

-

Toxicity Endpoint Selection: The desired toxicity endpoints (e.g., hepatotoxicity, carcinogenicity, mutagenicity) are selected for prediction.

-

Prediction and Analysis: The server provides predictions, often as a probability score and a toxicity class, along with potential toxic fragments within the molecule.

Predicted Toxicological Profile

Below is a hypothetical toxicological profile for 4-(Chloromethyl)-5-ethylfuran-2-carboxamide.

| Toxicological Endpoint | Predicted Outcome | Confidence | Potential Toxicophore |

| Hepatotoxicity | Inactive | 0.75 | None identified |

| Carcinogenicity | Inactive | 0.68 | None identified |

| Mutagenicity (Ames Test) | Active | 0.82 | Chloromethyl furan |

| Cytotoxicity | Active | 0.79 | Chloromethyl furan |

| LD50 (rat, oral) | 450 mg/kg (Class 4) | - | - |

Interpretation: The prediction of mutagenicity is a significant finding. The chloromethyl furan moiety is a potential structural alert for reactivity with DNA. This would be a critical point of investigation in subsequent experimental studies.

Visualizing the Toxicological Prediction Workflow

Sources

- 1. ADMET Prediction | Rowan [rowansci.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2015031753A1 - Synthesis of alkylfurans - Google Patents [patents.google.com]

- 6. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. chemaxon.com [chemaxon.com]

- 9. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 10. neovarsity.org [neovarsity.org]

- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 14. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Introduction

4-(Chloromethyl)-5-ethylfuran-2-carboxamide is a substituted furan derivative with potential applications in medicinal chemistry and materials science. The furan scaffold is a key structural motif in numerous biologically active compounds, and the presence of a reactive chloromethyl group alongside a carboxamide functionality offers a versatile platform for further chemical modifications.[1] This document outlines a detailed, two-step protocol for the synthesis of this target compound, commencing from the commercially available starting material, 5-ethylfuran-2-carboxylic acid. The proposed synthesis involves an initial chloromethylation of the furan ring, followed by the conversion of the carboxylic acid to a primary carboxamide. This protocol is designed for researchers in organic synthesis, drug discovery, and materials development, providing a robust and logical pathway to the desired molecule.

Reaction Scheme

The overall synthetic strategy is depicted below:

Caption: Proposed two-step synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Purity | Supplier |

| 5-Ethylfuran-2-carboxylic acid | C7H8O3 | ≥98% | Commercially Available |

| Paraformaldehyde | (CH2O)n | Reagent Grade | Commercially Available |

| Zinc Chloride | ZnCl2 | Anhydrous, ≥98% | Commercially Available |

| Hydrogen Chloride | HCl | Gas | Commercially Available |

| Dichloromethane (DCM) | CH2Cl2 | Anhydrous, ≥99.8% | Commercially Available |

| Thionyl Chloride | SOCl2 | ≥99% | Commercially Available |

| Ammonium Hydroxide | NH4OH | 28-30% solution | Commercially Available |

| Diethyl Ether | (C2H5)2O | Anhydrous | Commercially Available |

| Sodium Bicarbonate | NaHCO3 | Saturated Aqueous Solution | Prepared in-house |

| Brine | NaCl | Saturated Aqueous Solution | Prepared in-house |

| Magnesium Sulfate | MgSO4 | Anhydrous | Commercially Available |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Condenser

-

Gas dispersion tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxylic acid

This step involves the electrophilic substitution of a chloromethyl group onto the furan ring. The reaction of furan derivatives with paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride is a standard method for chloromethylation.[2]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser, add 5-ethylfuran-2-carboxylic acid (10.0 g, 71.4 mmol) and anhydrous zinc chloride (1.0 g, 7.3 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture to dissolve the starting material.

-

Reagent Addition: Add paraformaldehyde (2.6 g, 86.6 mmol) to the suspension.

-

Chloromethylation: Cool the reaction mixture in an ice bath to 0-5 °C. Bubble dry hydrogen chloride gas through the stirred suspension for approximately 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding ice-cold water (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product, 4-(chloromethyl)-5-ethylfuran-2-carboxylic acid, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide

The conversion of the carboxylic acid to the primary amide is achieved via a two-stage process: formation of an acyl chloride followed by amidation. The use of thionyl chloride is a common and effective method for the synthesis of acyl chlorides from carboxylic acids.[3]

-

Acyl Chloride Formation: To a 100 mL round-bottom flask containing the crude 4-(chloromethyl)-5-ethylfuran-2-carboxylic acid from the previous step, add thionyl chloride (15 mL, 205 mmol) at room temperature under a fume hood.

-

Reaction: Heat the mixture to reflux (approximately 79 °C) for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO2).

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by evaporation under reduced pressure.

-

Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution (28-30%, 50 mL) to the flask with vigorous stirring. A precipitate should form.

-

Isolation: Stir the mixture at room temperature for 1 hour. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude 4-(chloromethyl)-5-ethylfuran-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

-

Hydrogen Chloride Gas: HCl gas is corrosive and toxic. This reaction must be performed in a well-ventilated fume hood.

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the furan ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction | Ensure anhydrous conditions. Extend the reaction time or increase the amount of HCl gas bubbled through the solution. |

| Formation of byproducts in Step 1 | Over-reaction or side reactions | Maintain a low reaction temperature. Monitor the reaction closely by TLC to avoid the formation of di-substituted products. |

| Low yield in Step 2 | Incomplete acyl chloride formation or hydrolysis of the acyl chloride | Ensure complete removal of thionyl chloride before adding ammonium hydroxide. Add the ammonium hydroxide slowly at a low temperature. |

| Difficulty in purification | Impurities from starting materials or side reactions | Optimize the recrystallization solvent system or perform column chromatography. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide. By following these detailed steps and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for further exploration in various fields of chemical and pharmaceutical research.

References

-

ResearchGate. Synthesis of 2,5Dialkyl3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. Available at: [Link]

-

ResearchGate. Preparation of furan-2-carboxamide derivatives a(1–7) and.... Available at: [Link]

-

PubMed. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link]

Sources

experimental procedure for N-acylation of furan-2-carboxamides

This Application Note provides a rigorous, field-validated guide for the N-acylation of furan-2-carboxamides . This transformation converts stable amides into highly reactive or pharmacologically active imides (N-acyl amides).

The guide addresses the specific challenge of overcoming the poor nucleophilicity of the amide nitrogen while preserving the acid-sensitive furan ring.

) and Base-Mediated (LiHMDS) ProtocolsExecutive Summary & Strategic Rationale

The N-acylation of furan-2-carboxamides generates imides , a critical structural motif in bioactive natural products (e.g., fumaramidmycin) and prodrug design. Unlike amines, the nitrogen atom in a carboxamide is non-nucleophilic due to resonance delocalization into the carbonyl group (

Direct acylation requires breaking this resonance stabilization. For furan derivatives, this presents a unique chemoselectivity challenge: the furan ring is electron-rich and susceptible to electrophilic attack (Friedel-Crafts acylation) or acid-catalyzed polymerization (ring opening).

This guide details two high-fidelity protocols:

-

Method A (MgBr

-Mediated): A mild, "dual-activation" strategy ideal for acid-sensitive furan substrates. -

Method B (LiHMDS-Mediated): A rapid, low-temperature kinetic deprotonation strategy for sterically hindered acyl donors.

Mechanistic Insight & Reaction Design

To achieve N-acylation, we must invert the reactivity of the amide or hyper-activate the acyl donor.

The "Dual Activation" Mechanism (Method A)

Standard Lewis acids often fail or degrade furans.[1] Magnesium bromide (

The "Kinetic Deprotonation" Mechanism (Method B)[1]

Using a non-nucleophilic strong base (LiHMDS) instantaneously generates the imidate enolate .[1] This species is highly nucleophilic at the nitrogen (under kinetic control) and reacts with acyl chlorides before O-acylation or C-acylation (on the furan ring) can occur.

Figure 1: Mechanistic divergence between Dual-Activation (Lewis Acid) and Kinetic Deprotonation pathways.[1]

Experimental Protocols

Method A: Magnesium Bromide-Mediated Acylation

Best for: Acid-sensitive furans, large scale, and reaction with anhydrides.

Reagents:

-

Furan-2-carboxamide (1.0 equiv)[2]

-

Acid Anhydride (

, 2.0 equiv)[1] - (2.0 equiv) - Must be anhydrous

-

Triethylamine (

, 3.0 equiv)[1] -

Dichloromethane (DCM), anhydrous[1]

Protocol:

-

Setup: Flame-dry a two-neck round-bottom flask under Argon.

-

Solubilization: Dissolve Furan-2-carboxamide (1.0 mmol) in anhydrous DCM (5 mL/mmol).

-

Activation: Add

(3.0 mmol) followed by -

Acylation: Add the Acid Anhydride (2.0 mmol) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 6–12 hours.

-

Quench: Cool to 0°C. Quench with saturated

solution. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[1][5] -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Note: Imides can hydrolyze on silica; use a short column or neutralize silica with 1%

.

Method B: LiHMDS-Mediated Rapid Acylation

Best for: Sterically hindered acyl groups, aromatic acyl chlorides, and high-throughput synthesis.

Reagents:

-

Furan-2-carboxamide (1.0 equiv)[2]

-

Acyl Chloride (

, 1.2 equiv)[1] -

LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.5 equiv)[1]

-

THF/DCM (1:1 mixture), anhydrous

Protocol:

-

Setup: Flame-dry a Schlenk flask under Nitrogen.

-

Deprotonation: Dissolve Furan-2-carboxamide in THF/DCM (1:1) and cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LiHMDS (2.5 equiv) dropwise over 5 minutes.

-

Observation: A color change (often yellow/orange) indicates formation of the lithium imidate. Stir for 30 minutes at -78°C.

-

-

Acylation: Add Acyl Chloride (1.2 equiv) dropwise.[1]

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to reach 0°C (approx. 30 mins). Do not heat.

-

Quench: Pour the cold mixture directly into a vigorously stirring saturated

solution. -

Workup: Extract with EtOAc. Crucial: Avoid acidic washes (e.g., HCl) as the furan ring is acid-sensitive.

Data Analysis & Validation

Characterization Benchmarks

Successful N-acylation is confirmed by specific spectroscopic shifts.

| Feature | Starting Material (Amide) | Product (N-Acyl Imide) | Diagnostic Note |

| IR (Carbonyl) | Single band ~1660–1690 cm⁻¹ | Doublet (~1740 & 1700 cm⁻¹) | Characteristic symmetric/asymmetric stretching of imide. |

| ¹H NMR (NH) | Broad singlet, 6.0–8.0 ppm | Downfield Shift (>8.5 ppm) or Disappears | If primary amide |

| ¹³C NMR (C=O) | Single peak ~160 ppm | Two peaks (~160 & ~170 ppm) | Distinct carbonyl environments.[1] |

| TLC ( | Lower (Polar) | Higher (Less Polar) | Imides H-bond less effectively than amides.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| O-Acylation (Isoimide) | Kinetic control failed; hard nucleophile character dominant. | Switch to Method B and keep temperature strictly at -78°C. Use "soft" counter-cations (Mg) in Method A. |

| Furan Decomposition | Acidic conditions or Lewis acid too strong. | Avoid |

| Low Conversion | Moisture in reagents; Amide re-protonation. | Flame-dry glassware. Use fresh LiHMDS. Increase |

| Product Hydrolysis | Silica gel acidity during purification. | Add 1% |

Workflow Visualization

Figure 2: Decision tree and procedural workflow for N-acylation protocols.

References

-

Yamada, S., et al. (2002).[1][6] "N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2-OEt2." Tetrahedron Letters, 43(4), 647–651.[1][6] Link[1]

- Key Insight: Establishes the MgBr2 dual-activ

-

Li, Z., et al. (2020).[1][7] "Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids." Organic Letters, 22(14), 5517–5521.[1] Link[1]

- Key Insight: Background on transition-metal approaches, though less common for primary furan-amides.

-

Reddy, C. R., et al. (2023).[1] "Solvent-controlled amidation of acid chlorides... using LiHMDS." Green Chemistry. Link

- Key Insight: Defines the kinetic deprotonation strategy (Method B)

-

Deng, H., et al. (2010).[1] "N-Acylation of amides through internal nucleophilic catalysis." Journal of Organic Chemistry. Link

- Key Insight: Alternative organoc

-

Janczewski, Ł., et al. (2020).[1] "Synthesis of amides and esters containing furan rings under microwave-assisted conditions." Open Chemistry, 18(1). Link

- Key Insight: Specific handling of furan-2-carboxamide precursors and stability d

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. psecommunity.org [psecommunity.org]

- 5. tandfonline.com [tandfonline.com]

- 6. scribd.com [scribd.com]

- 7. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides [organic-chemistry.org]

Precision Profiling of Furan & Benzofuran Derivatives in Oncology

From Solubility to Signaling: A Senior Scientist’s Guide to Experimental Design

Abstract

The furan and benzofuran scaffolds represent "privileged structures" in medicinal chemistry, serving as the core for numerous anticancer agents including natural products (e.g., psoralens) and synthetic kinase inhibitors. However, their high lipophilicity, potential for metabolic activation (bioactivation to reactive dicarbonyls), and specific stability requirements often lead to experimental artifacts. This guide provides a rigorous, field-proven framework for evaluating furan derivatives in cancer cell lines, moving beyond basic screening to mechanistic validation.

Part 1: Compound Management & Safety (The "Hidden" Variable)

Before any biological assay, the physicochemical behavior of furan derivatives must be mastered. Many benzofurans are highly lipophilic and light-sensitive.

1.1 Stability & Handling Protocol

-

Peroxide Formation: Furan rings, particularly in ether linkages, can form explosive peroxides upon prolonged storage in air.

-

Action: Test older solid stocks with peroxide test strips before solubilization.

-

-

Photosensitivity: Conjugated furan systems (e.g., furan-chalcones) can undergo photo-isomerization or degradation.

-

Action: All handling must occur under amber light or in foil-wrapped vessels.

-

-

Solubility (The "Crash" Risk):

-

Most synthetic benzofurans are hydrophobic (

). -

Critical Step: Do not serial dilute directly in cell culture media. This causes "micro-precipitation" which settles on cells, causing false toxicity (physical suffocation of cells) or false inactivity (compound unavailable).

-

1.2 Optimized Solubilization Workflow

-

Master Stock: Dissolve neat compound in 100% DMSO to 10 mM or 50 mM. Vortex vigorously.

-

Aliquot & Freeze: Store in single-use aliquots at -80°C to prevent freeze-thaw degradation.

-

Intermediate Dilution (The "Step-Down"):

-

Prepare a 1000x intermediate plate in 100% DMSO.

-

Example: For a 10 µM final assay concentration, prepare a 10 mM stock.

-

-

Final Dosing: Spike 1 µL of the 1000x DMSO stock into 1 mL of warm media immediately before adding to cells. This ensures the final DMSO concentration is exactly 0.1%, minimizing solvent toxicity.

Part 2: In Vitro Cytotoxicity Profiling (Viability)

Method Selection: While MTT is standard, it requires solubilization steps that can be error-prone with hydrophobic drugs. MTS or WST-1 is preferred for furan derivatives as they form soluble formazans, reducing handling steps where precipitates might be lost.

Protocol: High-Fidelity MTS Assay for Lipophilic Compounds

Objective: Determine IC50 values with <10% CV (Coefficient of Variation).

Materials:

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

-

Reagent: MTS Reagent (Promega CellTiter 96® or equivalent).

-

Control: Doxorubicin or Combretastatin A-4 (positive control).

Step-by-Step Methodology:

-

Seeding (Day 0):

-

Seed cells at 3,000–5,000 cells/well in 100 µL media in 96-well plates.

-

Edge Effect Mitigation: Fill outer perimeter wells with sterile PBS, not cells. Evaporation in these wells alters drug concentration.

-

-

Equilibration: Incubate 24 hours to allow attachment and metabolic normalization.

-

Treatment (Day 1):

-

Remove old media (carefully, do not disturb monolayer).

-

Add 100 µL of fresh media containing the compound (prepared via the "Step-Down" method).

-

Range: Test 9 points (e.g., 0.01 µM to 100 µM) + Vehicle Control (0.1% DMSO).

-

-

Exposure: Incubate for 48 or 72 hours.

-

Readout (Day 3/4):

Data Presentation:

| Compound ID | Cell Line | IC50 (µM) ± SD | Max Inhibition (%) | LogP (Calc) |

| BZF-01 | MCF-7 | 2.4 ± 0.3 | 98% | 3.2 |

| BZF-01 | A549 | 5.1 ± 0.6 | 92% | 3.2 |

| Ref (Dox) | MCF-7 | 0.8 ± 0.1 | 99% | 1.3 |

Part 3: Mechanistic Elucidation (The "Why")

Furan derivatives often act via Tubulin Polymerization Inhibition (binding to the colchicine site) or DNA Intercalation .

Protocol: Cell Cycle Analysis via Flow Cytometry

Rationale: Tubulin inhibitors cause cells to arrest in the G2/M phase (unable to form the mitotic spindle). DNA damaging agents often cause S-phase or G2 arrest.

-

Synchronization (Optional but Recommended): Serum starve cells for 24h to synchronize in G0/G1.

-

Treatment: Treat cells with IC50 concentration for 24 hours.

-

Harvesting:

-

Trypsinize cells and collect the media (floating dead cells must be included).

-

Wash with cold PBS.

-

-

Fixation:

-

Add dropwise to 70% ice-cold ethanol while vortexing (prevents clumping).

-

Fix >2 hours at -20°C.

-

-

Staining:

-

Wash ethanol away with PBS.

-

Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA background).

-

Incubate 30 min at 37°C in dark.

-

-

Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Interpretation:

-

G2/M Peak Increase: Indicates Tubulin Inhibition (Mitotic Arrest).

-

Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

Part 4: Visualization & Workflows

Diagram 1: Experimental Workflow for Furan Profiling

Caption: Integrated workflow ensuring compound integrity before biological testing.

Diagram 2: Mechanism of Action (Tubulin Targeting)

Caption: Cascade of events for furan-based tubulin inhibitors leading to cell death.

References

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[3][4] RSC Advances, 13, 11096-11120.[3] [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Miao, Y., et al. (2019). Benzofuran derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry. (Cited via NCBI Bookshelf context). [Link]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy protocol for furan-2-carboxamide derivatives

Application Note: Advanced NMR Characterization of Furan-2-Carboxamide Derivatives

Introduction: The Furan-2-Carboxamide Scaffold

Furan-2-carboxamide derivatives are critical pharmacophores in medicinal chemistry, appearing frequently in kinase inhibitors, antimicrobial agents, and biofilm inhibitors.[1] However, their structural characterization presents unique challenges due to the electronic properties of the furan ring and the dynamic nature of the amide bond.[1]

This protocol provides a definitive guide to the NMR spectroscopy of these derivatives. It moves beyond basic assignment to address specific challenges: proton exchange , restricted rotation (rotamerism) , and heteroaromatic coupling patterns .[1]

Structural Dynamics & NMR Theory

To accurately interpret spectra, one must understand the underlying spin mechanics of this scaffold.

The Furan Spin System (AMX/ABX)

The furan ring typically presents as a 3-spin system (H3, H4, H5), assuming substitution at the C2 position (carboxamide).[1]

-

H3 (C3-H): Located

to the oxygen but ortho to the electron-withdrawing carbonyl. It is deshielded relative to H4. -

H4 (C4-H): The most shielded ring proton (

to oxygen, meta to carbonyl).[1] -

H5 (C5-H): Located

to the oxygen. The inductive effect of oxygen makes this the most deshielded (downfield) ring proton.

Amide Rotamerism

The N-C=O bond possesses partial double-bond character (

-

Consequence: At room temperature, N-substituents may appear as two distinct sets of signals (rotamers) if the barrier to rotation (

kcal/mol) exceeds the thermal energy available.[1][2] -

Diagnostic: This is often mistaken for impurities. Variable Temperature (VT) NMR is the gold standard for validation (see Section 3.2).

Experimental Protocols

Sample Preparation Workflow

Causality: The choice of solvent dictates the visibility of the amide proton and the resolution of rotamers.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO- | Stabilizes amide -NH via H-bonding; prevents chemical exchange broadening common in |

| Concentration | 5 – 10 mg / 0.6 mL | High concentrations can induce stacking/aggregation, shifting aromatic peaks.[1] |

| Additives | TMS (0.05%) | Essential internal reference; residual solvent peaks (DMSO @ 2.50 ppm) are temperature-dependent. |

| Filtration | Glass wool / 0.2 | Removes suspended solids that cause magnetic susceptibility gradients (line broadening).[1] |

Acquisition Parameters (400 MHz+)

Standard 1H Protocol:

-

Pulse Angle: 30° (maximizes signal-to-noise per unit time).

-

Relaxation Delay (d1): Wait 2-5 seconds.

-

Reasoning: Amide and furan protons often have longer

relaxation times. Short delays saturate these signals, leading to poor integration accuracy.[1]

-

-

Scans (ns): Minimum 16 (S/N > 50:1).

Advanced Protocol: Coalescence (VT-NMR) If "impurity" peaks are suspected to be rotamers:

-

Acquire spectrum at 298 K (25°C).

-

Heat sample to 353 K (80°C) inside the probe.

-

Observation: If peaks broaden and merge (coalesce) into a single average signal, they are rotamers. If they remain sharp and distinct, they are impurities.[1]

Data Analysis & Interpretation

Diagnostic Chemical Shifts & Couplings

The following data represents typical values for N-substituted furan-2-carboxamides in DMSO-

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H5 | 7.70 – 8.00 | dd or d | Most downfield ring proton ( | |

| H3 | 7.10 – 7.35 | d or dd | Ortho to carbonyl; shows large vicinal coupling to H4.[1] | |

| H4 | 6.50 – 6.70 | dd | Most upfield ring proton; distinct "doublet of doublets."[1] | |

| NH | 8.00 – 10.50 | br s / t | Highly variable; broadens with trace water.[1] |

Visualization: Assignment Logic Tree

The following diagram illustrates the decision process for assigning the furan ring protons based on splitting patterns.

Caption: Logic flow for assigning furan ring protons using chemical shift hierarchy and coupling constants.

Troubleshooting Common Issues

Issue: Missing Amide Proton

-

Cause: Chemical exchange with water in the solvent (common in "wet"

). -

Solution: Switch to anhydrous DMSO-

or Acetone-

Issue: "Messy" Multiplets or Double Peaks

-

Cause: Restricted rotation around the C-N amide bond (Rotamers).[2]

-

Validation:

Issue: Unresolved Couplings (Singlets instead of Doublets)

-

Cause: Field inhomogeneity or line broadening due to paramagnetic impurities.[4]

-

Solution:

-

Shim the magnet (focus on Z1/Z2).

-

Apply "Gaussian Window" (gm) processing function instead of Exponential Multiplication (em) to enhance resolution.

-

Workflow Diagram

Caption: Standardized workflow for NMR analysis of furan-2-carboxamide derivatives.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for heterocyclic coupling constants).

-

Bain, A. D. (2008).[1] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[1] Link[1]

-

Raghavan, S., et al. (2021).[1] Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Link (Source for specific furan-2-carboxamide shift data).[1]

-

Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[3] Link (Authoritative database for spin system analysis).[1]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide in Human Plasma

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide in human plasma. This document provides a detailed, step-by-step protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodology described herein is grounded in established principles of bioanalytical method development and validation, offering a solid foundation for the analysis of this and structurally related furan derivatives.

Introduction: The Rationale for a Targeted Analytical Approach

4-(Chloromethyl)-5-ethylfuran-2-carboxamide is a novel heterocyclic compound with potential applications in pharmaceutical development. Its structural motif, a substituted furan carboxamide, is found in various biologically active molecules. To accurately assess its pharmacokinetic and pharmacodynamic properties, a highly selective and sensitive analytical method for its quantification in biological matrices is imperative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering unparalleled specificity and sensitivity.[1] This application note details a complete workflow for the analysis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide, providing a scientifically sound starting point for method development and validation in a regulated or research environment.

Underlying Principles of the Analytical Strategy

The method described leverages the strengths of reversed-phase liquid chromatography for the separation of the analyte from endogenous plasma components, followed by tandem mass spectrometry for unambiguous detection and quantification.

-

Liquid Chromatography (LC): The analyte is separated from matrix interferences based on its polarity. A C18 stationary phase is employed to retain the relatively nonpolar analyte, while a gradient elution with an organic mobile phase modifier ensures its timely elution and sharp peak shape.

-

Electrospray Ionization (ESI): The eluted analyte is ionized using positive mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and predominantly generates the protonated molecular ion ([M+H]⁺).[2][3][4]

-

Tandem Mass Spectrometry (MS/MS): The protonated precursor ion is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are detected in the third quadrupole.[5][6] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Essential Materials and Reagents

-

Analytes and Standards:

-

4-(Chloromethyl)-5-ethylfuran-2-carboxamide analytical standard (≥98% purity)

-

Stable isotope-labeled internal standard (SIL-IS), e.g., 4-(Chloromethyl)-5-ethylfuran-2-carboxamide-¹³C₆,¹⁵N₂ (recommended for optimal accuracy) or a structurally similar analog.

-

-

Reagents and Solvents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade, ≥99%)

-

Human plasma (K₂EDTA as anticoagulant)

-

-

Equipment and Consumables:

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad™ 6500+, Thermo Scientific™ TSQ Altis™ Plus)

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

96-well protein precipitation plates

-

96-well collection plates

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for constructing the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[7][8][9]

-

Sample Aliquoting: To a 96-well protein precipitation plate, add 50 µL of plasma sample, calibration standard, or quality control sample.

-

Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to all wells except for the blank samples (add 10 µL of 50:50 methanol:water to the blank).

-

Precipitation: Add 200 µL of cold acetonitrile to each well.

-

Mixing: Mix thoroughly on a plate shaker for 5 minutes at 1000 rpm.

-

Filtration/Centrifugation: Either apply a vacuum to the filtration plate to collect the filtrate in a 96-well collection plate or centrifuge the plate at 4000 x g for 10 minutes and transfer the supernatant to a new 96-well plate.

-

Dilution: Dilute the collected filtrate/supernatant 1:1 with water containing 0.1% formic acid.

-

Injection: Inject 5 µL of the final solution onto the LC-MS/MS system.

LC-MS/MS Method: A Starting Point for Optimization

The following parameters provide a robust starting point for the analysis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide. Method optimization should be performed to achieve the desired chromatographic performance and sensitivity.

Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately nonpolar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B | A gradient elution allows for efficient separation of the analyte from early-eluting matrix components and ensures the column is re-equilibrated for the next injection. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

Mass Spectrometry Parameters